BenchChemオンラインストアへようこそ!

1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Lipophilicity Drug-likeness Chromatographic retention

1-(3-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, also referred to as N-(3-tolyl)barbituric acid or 1-(m-tolyl)barbituric acid, is an N1‑aryl‑substituted barbituric acid derivative (molecular formula C₁₁H₁₀N₂O₃, MW 218.21 g/mol). The compound features a pyrimidine‑2,4,6‑trione core bearing a 3‑methylphenyl group at the N1 position, placing it within the broader class of barbiturate scaffolds that serve as versatile intermediates for constructing biologically active heterocycles and as reference standards in pharmaceutical impurity profiling.

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 109493-60-9
Cat. No. B2698576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
CAS109493-60-9
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)CC(=O)NC2=O
InChIInChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
InChIKeyKBLDDZJBNOUYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 109493-60-9): Chemical Identity, Core Scaffold, and Procurement-Relevant Properties


1-(3-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, also referred to as N-(3-tolyl)barbituric acid or 1-(m-tolyl)barbituric acid, is an N1‑aryl‑substituted barbituric acid derivative (molecular formula C₁₁H₁₀N₂O₃, MW 218.21 g/mol) . The compound features a pyrimidine‑2,4,6‑trione core bearing a 3‑methylphenyl group at the N1 position, placing it within the broader class of barbiturate scaffolds that serve as versatile intermediates for constructing biologically active heterocycles and as reference standards in pharmaceutical impurity profiling [1].

Why 1-(3-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione Cannot Be Replaced by Other N‑Aryl Barbituric Acid Analogs


N‑Aryl barbituric acid derivatives differ substantially in their physicochemical and electronic profiles depending on the position of the methyl substituent on the N‑phenyl ring. The target compound’s meta‑methyl substitution yields a computed XLogP3 of 0.4 , which is significantly lower than the 1‑phenyl analog (LogP ≈ 1.05) and the 1‑(4‑methylphenyl) analog (estimated XLogP > 0.4) , while remaining far more lipophilic than unsubstituted barbituric acid (LogP ≈ −1.47) [1]. These differences in lipophilicity directly affect solubility, membrane permeability, and chromatographic behaviour, making simple interchange of N‑aryl barbituric acid scaffolds problematic in both synthetic chemistry workflows and analytical reference standard applications. Furthermore, the electronic influence of a meta‑methyl group on the N‑phenyl ring modulates the reactivity of the C5 methylene position toward condensation reactions (e.g., Knoevenagel) differently than ortho‑ or para‑methyl substitution [2], meaning that substitution patterns cannot be swapped without altering downstream synthetic yields and product profiles.

Quantitative Differentiation Evidence for 1-(3-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione Versus Closest N‑Aryl Barbituric Acid Analogs


Lipophilicity (XLogP3) Positioning Between Hydrophilic and Hydrophobic N‑Aryl Barbituric Acid Extremes

The target compound exhibits a computed XLogP3 of 0.4 , placing its lipophilicity between that of the fully unsubstituted N‑phenyl analog (LogP = 1.05) and the parent barbituric acid (LogP = −1.47) [1]. This intermediate logP value suggests that 1-(3-methylphenyl)pyrimidine-2,4,6-trione may offer a more balanced solubility-permeability profile than either extreme, which is a critical parameter when selecting building blocks for medicinal chemistry campaigns where both aqueous processability and passive membrane diffusion matter.

Lipophilicity Drug-likeness Chromatographic retention

Solid-State Density Differentiation from N‑Phenyl and N‑(4-Methylphenyl) Analogs

The target compound has a reported density of 1.3 ± 0.1 g/cm³ , which is notably lower than the 1‑phenyl analog (1.386 g/cm³) and the 1‑(4‑methylphenyl) analog (1.334 g/cm³) . Density differences of this magnitude reflect distinct crystal packing arrangements and may influence mechanical properties such as compressibility, flowability, and hygroscopicity during formulation or solid‑phase handling.

Solid-state properties Formulation Crystallinity

Meta-Substitution Electronic Effects on C5 Reactivity in Downstream Derivatization

The meta‑methyl group exerts an electron‑donating inductive effect on the N‑phenyl ring that is transmitted differently to the pyrimidine‑trione core compared with ortho‑ or para‑methyl substitution. In a comparative urease inhibition study of aryl‑substituted barbituric acid derivatives, the meta‑substituted compound exhibited an IC₅₀ of 83.3 ± 3.01 µM, while the corresponding ortho‑substituted analog gave 116.6 ± 4.48 µM and the para‑substituted analogs ranged from 50.0 ± 5.71 to 66.6 ± 2.32 µM [1]. Although these data are from C5‑substituted barbiturates rather than the N1‑aryl parent scaffold, they demonstrate that the position of the methyl substituent on the aromatic ring meaningfully alters the biological activity of the resulting barbituric acid derivative, supporting the principle that meta‑substitution cannot be assumed equivalent to ortho or para substitution.

Synthetic chemistry Knoevenagel condensation Structure-activity relationship

Purity Specifications and Suitability as a Research-Grade Building Block

Commercially available batches of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione are supplied at ≥97% purity (HPLC) from multiple independent vendors . This purity level is consistent with or exceeds that reported for the 1‑phenyl analog (typically 95–97%) and the 1‑(4‑methylphenyl) analog (97%), but the target compound benefits from dedicated QC release testing by suppliers such as TRC (Toronto Research Chemicals) under the brand name N‑(3‑Tolyl)barbituric Acid , providing traceable certificates of analysis suitable for pharmaceutical impurity reference standard use.

Quality control Reference standard Purity

Procurement-Guided Application Scenarios for 1-(3-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione Based on Quantitative Differentiation Evidence


Medicinal Chemistry Building Block for C5‑Derivatized Barbiturate Libraries

The intermediate lipophilicity (XLogP3 = 0.4) and meta‑methyl electronic profile of 109493-60-9 make it a strategically distinct N1‑aryl barbituric acid scaffold for Knoevenagel condensation at the C5 methylene position. Researchers synthesizing 5‑arylidene‑barbituric acid libraries should select the meta‑tolyl variant when a balanced logP and a steric environment different from ortho‑ or para‑tolyl analogs is desired . The 97% purity specification from multiple suppliers ensures reproducible yields in parallel synthesis workflows .

Pharmaceutical Impurity Reference Standard for HPLC Method Development

The compound’s use as a reference substance for drug impurity analysis is supported by its availability through controlled‑product brands (e.g., TRC) . Its distinct chromatographic retention, predictable from XLogP3 = 0.4 and TPSA = 66.5 Ų , allows unambiguous peak identification in reversed‑phase HPLC methods, particularly when resolving positional isomers (meta‑ vs. ortho‑ vs. para‑tolyl barbituric acid impurities) in active pharmaceutical ingredient (API) batches.

Physicochemical Property Calibration in Pre‑formulation Screening

The density of 1.3 ± 0.1 g/cm³ is measurable and distinct from related N‑aryl barbituric acids , enabling its use as a calibration standard or comparator in pre‑formulation solid‑state characterization studies (e.g., powder X‑ray diffraction, true density determination by helium pycnometry). Its intermediate logP also makes it a suitable reference compound for calibrating computational logP prediction models for barbiturate scaffolds [1].

Quote Request

Request a Quote for 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.